molecular formula C6H13N B1347104 Cyclopentylmethanamine CAS No. 6053-81-2

Cyclopentylmethanamine

Cat. No. B1347104
M. Wt: 99.17 g/mol
InChI Key: UBLYEVLMRSPMOG-UHFFFAOYSA-N
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Patent
US06127372

Procedure details

Benzyl chloroformate (0.919 g, 5.38 mmol) was added to a solution of cyclopentylmethylamine (0.445 g, 4.49 mmol) and DIEA (1.74 g, 13.5 mmol) in 50 mL of CH2Cl2 and the mixture was strried overnight at R.T. The mixture was concentrated in vacuo and the residue was taken up in EtOAc, washed with water, sat. aq. NaHCO3, brine, dried over MgSO4 and concentrated to give the crude N-Cbz-cyclopentylmethylamine (1.275 g) which was used without further purification. 1H NMR consistent with structure.
Quantity
0.919 g
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[CH:12]1([CH2:17][NH2:18])[CH2:16][CH2:15][CH2:14][CH2:13]1.CCN(C(C)C)C(C)C>C(Cl)Cl>[C:2]([NH:18][CH2:17][CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.919 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
0.445 g
Type
reactant
Smiles
C1(CCCC1)CN
Name
Quantity
1.74 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with water, sat. aq. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.275 g
YIELD: CALCULATEDPERCENTYIELD 121.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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